6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline” is a chemical compound with the CAS Number: 338949-36-3. It has a molecular weight of 188.27 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2–Piperidylmethylamine and K2CO3 added into a round bottom flask. 2,3 Dichloropyrazine is added after the solid dissolved in DMF. The mixture is stirred at 120 °C in a nitrogen atmosphere for 8 hours. After cooling to room temperature, the solution is poured into water and stirred. The organic phase is extracted three times with ethyl acetate (EA), and 20% HCL solution is added .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H16N2 . More detailed structural information can be obtained from crystallographic data .More detailed physical and chemical properties can be obtained from its Material Safety Data Sheet (MSDS) .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- 1,3-Dipolar Cycloaddition Reactions: The synthesis of related pyridazino and pyrazolo quinoxaline derivatives, such as pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline hydrochloride, has been achieved through 1,3-dipolar cycloaddition reactions. These compounds are synthesized from 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide using dimethyl or diethyl acetylenedicarboxylate and 2-chloroacrylonitrile (Kim et al., 1990).
Chemical Properties and Applications
- Structural and Electronic Properties: Extensive characterization of organic salts related to pyrido quinoxalines has been conducted. For instance, the compound 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide was synthesized and characterized using various techniques like NMR, MS, IR, UV–vis, X-ray, and computational studies. This research underscores the complex electronic and structural properties of these compounds (Faizi et al., 2018).
Biological Activities
- Cytotoxic Effects on Cancer Cell Lines: Quinoxaline derivatives, including those similar to pyrido[1,2-a]quinoxaline, have shown significant cytotoxic effects on various human cancer cell lines. For instance, Pyrido[1,2‐α]imidazo[4,5‐g]quinoxaline‐6,11‐dione demonstrated marked cytotoxicity against human gastric adenocarcinoma cells, indicating its potential as an anticancer agent (Yoo et al., 1998).
Synthesis of Novel Derivatives
- Formation of Diverse Derivatives: Research has focused on synthesizing various derivatives of quinoxalines, including those with pyrido structures. These studies involve creating novel compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis of 11H-indeno[1,2-b]quinoxalin-11-ones and 6H-indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one derivatives using mandelic acid as an organocatalyst highlights the versatility of these compounds (Sharma et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is the 5-HT2C receptor . This receptor plays a crucial role in the central nervous system, influencing various physiological functions such as mood, anxiety, feeding, and possibly the therapeutic effect of antipsychotic medications .
Mode of Action
This compound interacts with the 5-HT2C receptor as a potent and selective agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binding to the 5-HT2C receptor initiates a series of biochemical reactions within the cell .
Biochemical Pathways
Upon activation by this compound, the 5-HT2C receptor influences several downstream biochemical pathways These pathways can lead to changes in cellular activity, gene expression, or the release of neurotransmitters
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the 5-HT2C receptor . As a potent and selective agonist, it may modulate the activity of this receptor, leading to changes in cellular functions and potentially exerting therapeutic effects .
Biochemische Analyse
Biochemical Properties
It is known that it interacts with various enzymes and proteins
Cellular Effects
The effects of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline on cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGNIXGOYARFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338949-36-3 |
Source
|
Record name | 5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.